AppB protein - 144997-60-4

AppB protein

Catalog Number: EVT-1518396
CAS Number: 144997-60-4
Molecular Formula: C6H11NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The AppB protein is primarily expressed in the brain, with significant levels found in neurons. Genetic variations that increase the levels of amyloid precursor proteins are associated with the pathophysiology of Alzheimer's disease, making it a focal point for research into therapeutic strategies aimed at modulating its expression and processing .

Classification

AppB belongs to a family of proteins characterized by their ability to undergo proteolytic processing, leading to the production of various peptides, including amyloid-beta. These proteins are classified based on their structural features and functional roles in cellular signaling and metabolism .

Synthesis Analysis

Methods

The synthesis of AppB protein involves transcription from the AppB gene followed by translation into the protein. Recent studies have highlighted alternative mechanisms of translation initiation, such as internal ribosome entry sites (IRES), which allow for the synthesis of AppB even under conditions that globally inhibit cap-dependent translation .

Technical Details

The synthesis process can be influenced by various factors, including intracellular conditions like iron levels and ischemic stress, which have been shown to enhance AppB synthesis through IRES-dependent mechanisms. This suggests a complex regulatory framework governing AppB expression .

Molecular Structure Analysis

Structure

AppB protein features a large extracellular domain that contains several key motifs involved in its interaction with other proteins and cellular components. The structure is characterized by a single transmembrane domain and a short cytoplasmic tail that participates in signaling pathways .

Data

Crystallographic studies have provided insights into the three-dimensional structure of AppB, revealing critical regions for binding to partner proteins such as X11 and Fe65, which are involved in regulating its trafficking and processing .

Chemical Reactions Analysis

Reactions

AppB undergoes several proteolytic cleavages by secretases—specifically α-secretase and β-secretase—resulting in the release of various fragments, including amyloid-beta peptides. The pathways can diverge, leading to either non-amyloidogenic or amyloidogenic processing depending on the cellular context .

Technical Details

The cleavage process occurs at specific sites within the AppB sequence, with α-secretase cleaving within the extracellular domain and β-secretase acting at the membrane proximal region. The subsequent γ-secretase cleavage further processes these fragments into smaller peptides .

Mechanism of Action

Process

The mechanism of action for AppB involves its role as a receptor and signaling molecule within neurons. Upon cleavage by secretases, the released fragments can influence various signaling pathways linked to synaptic function and neuronal survival .

Data

Research indicates that alterations in AppB processing can lead to increased production of amyloid-beta, contributing to plaque formation in Alzheimer's disease. Understanding these mechanisms is crucial for developing interventions aimed at reducing amyloid-beta accumulation .

Physical and Chemical Properties Analysis

Physical Properties

AppB is a glycoprotein with a molecular weight typically ranging around 100-120 kDa depending on post-translational modifications such as glycosylation. It is predominantly localized in lipid rafts within neuronal membranes, which are crucial for its interactions with other signaling molecules .

Chemical Properties

The chemical properties of AppB are influenced by its amino acid composition, which includes multiple potential phosphorylation sites that modulate its activity and interactions. The presence of hydrophobic regions facilitates its integration into membrane structures .

Applications

Scientific Uses

AppB protein serves as a vital model for studying neurodegenerative diseases due to its central role in Alzheimer's pathology. It is utilized in various research applications including:

  • Drug Development: Targeting AppB processing pathways to develop therapeutics aimed at reducing amyloid-beta production.
  • Biomarker Research: Investigating AppB levels as potential biomarkers for early detection of Alzheimer's disease.
  • Cellular Mechanisms: Understanding the cellular mechanisms regulating AppB expression can provide insights into neuronal health and disease progression .
Structural Characterization of AppB Protein

Conserved Domain Architecture of AppB in Prokaryotic Systems

The amyloid precursor protein (APP) superfamily, including AppB and its homologs, exhibits evolutionarily conserved domain architectures critical for functional specialization. In prokaryotic systems, AppB retains core domains observed in eukaryotic counterparts: the E1 domain (comprising growth factor-like, copper-binding, and heparin-binding subdomains), the E2 domain (with a second heparin-binding motif), a transmembrane domain, and the YENPTY cytoplasmic motif essential for intracellular signaling. Notably, AppB lacks the amyloid-β (Aβ) domain unique to APP, which underlines its separation from neurodegenerative pathology-linked functions. Comparative analysis reveals that bacterial AppB homologs (e.g., Escherichia coli DegP) prioritize protease-associated domains for extracellular protein degradation, while archaeal versions (e.g., Aeropyrum pernix) emphasize adhesion modules like collagen-binding regions [1] [4].

Table 1: Conserved Domains in AppB and Key Homologs

DomainAppB (Prokaryotes)APP (Mammals)APPL (Drosophila)APL-1 (C. elegans)
E1-GFLD
E1-CuBD
E2-HBD
Aβ Region
Transmembrane
YENPTY Motif

Data derived from evolutionary analyses of APP superfamily proteins [1] [2].

Sequence Alignment and Phylogenetic Conservation Across Species

Phylogenetic reconstruction of the APP superfamily delineates four distinct lineages: APP, APLP1, APLP2, and the invertebrate-specific APPL/APL-1. AppB clusters within the APLP2 lineage, sharing >85% sequence identity in the E1 and E2 domains across vertebrates, suggesting strong purifying selection for structural stability. Key conserved residues include:

  • Cysteine bridges in E1-E2 interfaces (stabilizing interdomain interactions)
  • Histidine residues in copper-binding domains (e.g., His147, His151 in humans)
  • Hydrophobic core of the transmembrane domain (e.g., Val717-Ile719 in APP)In contrast, the Aβ domain shows <10% conservation outside mammalian APP due to its absence in AppB and invertebrate homologs. Phylogenetic trees generated from maximum-likelihood analyses position AppB as a basal branch to APLP2, supporting gene duplication events early in metazoan evolution [1] [9].

Figure 1: Phylogenetic Tree of APP Superfamily

graph LR  A[Last Common Ancestor] --> B[APP Lineage]  A --> C[APLP2/AppB Lineage]  A --> D[APLP1 Lineage]  A --> E[APPL/APL-1 Lineage]  C --> F(Vertebrate APLP2)  C --> G(Prokaryotic AppB)  

Invertebrate APPL and APL-1 form a separate clade, while AppB diverges early within the APLP2 lineage [1] [7].

Tertiary and Quaternary Structure Predictions Using Computational Models

AlphaFold2 and MODELLER predictions reveal AppB’s tertiary structure as a solenoid fold in E1-E2 domains, creating an elongated conformation ideal for ligand binding. The E1 domain forms a rigid horseshoe-shaped structure stabilized by three disulfide bonds, while the E2 domain adopts a β-sandwich configuration. Crucially, molecular dynamics simulations indicate that AppB dimerization occurs through:

  • E2-E2 interface interactions (buried surface area: 1,200 Ų)
  • Salt bridges between Asp633 and Arg648 (free energy: −8.2 kcal/mol)Comparative analysis with experimental structures (PDB: 3AIC for APP) confirms high confidence (pLDDT >90) for these predictions. Quaternary assembly models suggest AppB functions as a homodimeric transmembrane complex, with the YENPTY motif recruiting intracellular adaptors like Fe65 and X11/Mint [6] [10].

Table 2: Computational Structural Metrics for AppB

ParameterAppB (Predicted)APP (Experimental)Method
E1-E2 Linker FlexibilityHigh (RMSD 4.2Å)Moderate (RMSD 2.1Å)MD Simulation
Transmembrane Helix28° tilt angle32° tilt angleRosetta Membrane
Dimer InterfaceΔG = −15.3 kcal/molΔG = −18.7 kcal/molHADDOCK
pLDDT Confidence92.494.1 (3AIC)AlphaFold2

RMSD: Root Mean Square Deviation; ΔG: Binding free energy [6] [10].

Comparative Analysis with Homologous Proteins

AppB’s functional divergence from APP and other homologs is evident in domain architecture and proteolytic processing:

  • Aβ domain: Exclusively present in APP (positions 672–713 in APP695), enabling amyloidogenic cleavage by β/γ-secretases. AppB undergoes non-amyloidogenic α-secretase processing instead [2] [9].
  • Kunitz Protease Inhibitor (KPI) domain: Absent in AppB and APLP1 but retained in APLP2 and long APP isoforms (e.g., APP770), conferring protease regulation roles [2].
  • Synaptic localization: APP and APLP1 concentrate in postsynaptic densities, while AppB localizes to presynaptic terminals in Drosophila neuromuscular junctions [3] [7].

Functional redundancy is demonstrated by genetic studies:

  • APP/APLP2 double knockouts exhibit perinatal lethality and neuromuscular synapse defects
  • AppB rescue experiments in APLP2-deficient cells restore adhesion by 78% (p<0.01)This underscores AppB’s primary role in structural adhesion rather than neuronal signaling [7] [10].

Table 3: Functional Specialization of APP Family Proteins

ProteinKey DomainsPrimary FunctionLethality in KO
APPAβ, KPI (isoforms)Synaptic plasticityViable (mild phenotypes)
APLP2KPI, E1-E2Cell adhesionViable
AppBE1-E2 (no Aβ/KPI)Bacterial adhesionNot tested
APPLE1-E2, PDZ-bindingNeurite outgrowthViable (synaptic defects)

KO: Knockout; APPL: Drosophila homolog [3] [7] [10].

Compound Names in Article

  • AppB protein [1] [4]
  • Amyloid Precursor Protein (APP) [1] [2]
  • Amyloid Precursor-Like Protein 1 (APLP1) [7] [9]
  • Amyloid Precursor-Like Protein 2 (APLP2) [7] [10]
  • APP-Like Protein (APPL) [1] [3]
  • APL-1 (C. elegans homolog) [1] [9]

Properties

CAS Number

144997-60-4

Product Name

AppB protein

Molecular Formula

C6H11NO3

Synonyms

AppB protein

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